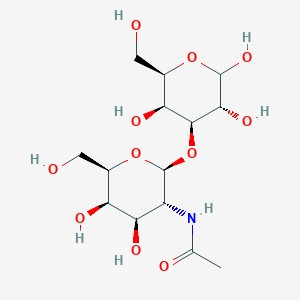
beta-D-GalNAc-(1->3)-D-Gal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-GalNAc-(1->3)-D-Gal: is a carbohydrate structure formed by the linkage of N-acetylgalactosamine (GalNAc) to galactose (Gal) through a beta-1,3-glycosidic bond. This compound is a part of the glycosylation process, which is essential for various biological functions, including protein folding, stability, and cell signaling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-GalNAc-(1->3)-D-Gal typically involves enzymatic methods using glycosyltransferases. One such enzyme is beta-1,3-N-acetylgalactosaminyltransferase, which catalyzes the transfer of N-acetylgalactosamine from a donor substrate (such as UDP-GalNAc) to an acceptor substrate containing galactose .
Industrial Production Methods: Industrial production of beta-D-GalNAc-(1->3)-D-Gal can be achieved through biotechnological processes involving the expression of glycosyltransferase enzymes in microbial systems. These systems are optimized for high yield and purity of the desired glycan structure .
化学反应分析
Types of Reactions: Beta-D-GalNAc-(1->3)-D-Gal can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can introduce different functional groups onto the sugar moieties.
Common Reagents and Conditions:
Oxidation: Common reagents include periodate and bromine water.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .
科学研究应用
Beta-D-GalNAc-(1->3)-D-Gal has several scientific research applications, including:
作用机制
The mechanism of action of beta-D-GalNAc-(1->3)-D-Gal involves its role in glycosylation. The compound is transferred to specific proteins or lipids by glycosyltransferases, modifying their structure and function. This glycosylation process is crucial for protein folding, stability, and cell-cell interactions .
相似化合物的比较
Beta-D-GalNAc-(1->4)-D-Gal: This compound has a similar structure but with a beta-1,4-glycosidic bond.
Beta-D-GlcNAc-(1->3)-D-Gal: This compound contains N-acetylglucosamine instead of N-acetylgalactosamine.
Uniqueness: Beta-D-GalNAc-(1->3)-D-Gal is unique due to its specific beta-1,3-glycosidic linkage, which imparts distinct biological properties and functions compared to other glycan structures .
属性
分子式 |
C14H25NO11 |
|---|---|
分子量 |
383.35 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10-,11-,12+,13?,14+/m1/s1 |
InChI 键 |
IXWNIYCPCRHGAE-AOSOVIHDSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



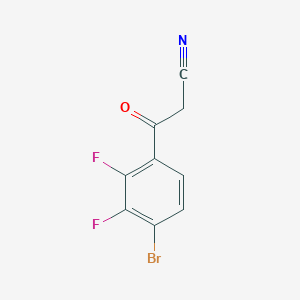
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
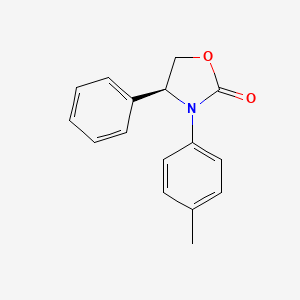
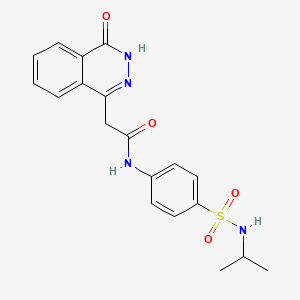
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)

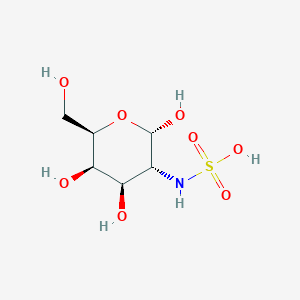
![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
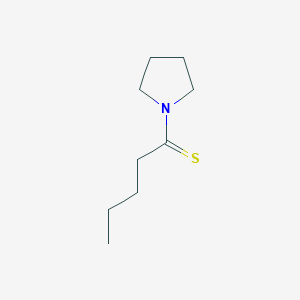

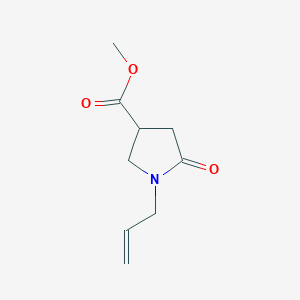

![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
